molecular formula C17H14ClF3N2O3 B2841347 5-chloro-6-(oxolan-3-yloxy)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 1903568-54-6

5-chloro-6-(oxolan-3-yloxy)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2841347
CAS No.: 1903568-54-6
M. Wt: 386.76
InChI Key: FXRVPAGGLZYOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-6-(oxolan-3-yloxy)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a nicotinamide core, a tetrahydrofuran ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-(oxolan-3-yloxy)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 5-chloronicotinic acid with ammonia or an amine under suitable conditions.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via an etherification reaction, where a suitable tetrahydrofuran derivative reacts with the nicotinamide core.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction, often using trifluoromethyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the nicotinamide core, potentially converting it to a dihydronicotinamide derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the tetrahydrofuran ring.

    Reduction: Dihydronicotinamide derivatives.

    Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its nicotinamide core is particularly relevant in the study of NAD+/NADH-dependent enzymes.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could be a candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.

Industry

In industry, the compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 5-chloro-6-(oxolan-3-yloxy)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The nicotinamide core can interact with NAD+/NADH-dependent enzymes, influencing various metabolic pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-6-methoxy-N-(3-(trifluoromethyl)phenyl)nicotinamide
  • 5-chloro-6-((tetrahydrofuran-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)nicotinamide
  • 5-chloro-6-((tetrahydropyran-3-yl)oxy)-N-(3-(trifluoromethyl)phenyl)nicotinamide

Uniqueness

The uniqueness of 5-chloro-6-(oxolan-3-yloxy)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydrofuran ring and the trifluoromethyl group enhances its stability and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-6-(oxolan-3-yloxy)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O3/c18-14-6-10(8-22-16(14)26-13-4-5-25-9-13)15(24)23-12-3-1-2-11(7-12)17(19,20)21/h1-3,6-8,13H,4-5,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRVPAGGLZYOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.